1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVOUOZRXTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with appropriate reagents to form the pyrrolo[1,2-a]pyrazine core.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Research has highlighted several key areas of application for this compound:
Anti-Tubercular Activity
Recent studies indicate that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis.
- Study Findings:
- Compounds showed IC50 values ranging from 1.35 to 2.18 μM.
- The most potent derivatives had IC90 values between 3.73 and 4.00 μM.
This suggests that modifications to the structure can enhance efficacy against tuberculosis.
Neurological Applications
The compound has been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic plasticity and memory function.
- Mechanism of Action:
- The compound acts as a selective positive allosteric modulator (PAM) for NMDAR subtypes GluN2C/D.
- This modulation could have implications for treating neurodegenerative diseases such as Alzheimer's and schizophrenia.
Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
A comprehensive investigation synthesized various derivatives based on the pyrrolo[1,2-a]pyrazine scaffold. The study employed in vitro assays to assess their efficacy against Mycobacterium tuberculosis.
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | M. tuberculosis |
| Compound B | 2.18 | 4.00 | M. tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Study 2: NMDAR Modulation
In another study focusing on NMDAR modulation, derivatives similar to our compound were evaluated for their ability to potentiate receptor activity.
- Results:
- Structural modifications improved lipophilicity and solubility while maintaining or enhancing potency.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()
- Core Structure : A pyrrol-3-one ring fused with a dihydro system, substituted with 4-chlorophenyl and thiophene groups.
- Key Differences : Replaces the pyrrolo[1,2-a]pyrazine core with a simpler pyrrolone system. The thiophene substituent enhances π-conjugation but lacks the carbothioamide functionality .
- Synthesis : Characterized via ¹H/¹³C NMR, HRMS, and IR, with a focus on stereoelectronic effects of the thiophene group .
4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives ()
- Core Structure : A 1,2,4-triazole ring substituted with 4-chlorophenyl and pyrrole groups.
- Key Differences : The triazole-thiol system contrasts with the pyrrolopyrazine-carbothioamide scaffold. Both exhibit sulfur-based functional groups (-SH vs. -C(=S)NH-), but the triazole derivatives show higher solubility in alkaline solutions due to thiol deprotonation .
N-(4-Chlorophenyl)-4-Methylpiperazine-1-Carboxamide ()
- Core Structure : A piperazine-carboxamide system with 4-chlorophenyl and methyl groups.
- Key Differences : Replaces the fused pyrrolopyrazine with a flexible piperazine ring. The carboxamide (-C(=O)NH-) group lacks the thiocarbonyl’s metal-binding affinity.
- Crystallography : Exhibits planar geometry with intermolecular N-H···O hydrogen bonds, a feature that may differ in the target compound due to the thiocarbonyl’s larger atomic radius .
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a member of the pyrrolo[1,2-a]pyrazine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and potential as an antimicrobial agent.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly its anticancer effects and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key kinases involved in cancer progression.
- In vitro Studies : The compound demonstrated potent inhibitory effects on glioma cell lines. In one study, it was found to inhibit the growth of glioblastoma cells effectively while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects on healthy tissues .
- Mechanism of Action : The compound acts primarily by inhibiting the AKT signaling pathway. AKT is a well-known oncogenic pathway that plays a critical role in cell survival and proliferation. The compound has been shown to inhibit AKT2 specifically, which correlates with reduced malignancy in glioma cells .
Kinase Inhibition
The compound has been screened against a panel of kinases to evaluate its inhibitory potential. It exhibited low micromolar activity against several kinases:
| Kinase | IC50 (μM) | Remarks |
|---|---|---|
| AKT1 | 12 | Significant inhibition observed |
| AKT2 | 14 | High specificity for AKT2 |
| Other Kinases | >20 | Less effective compared to AKT isoforms |
This specificity for AKT2 suggests that the compound could be developed into a targeted therapeutic agent for cancers where this kinase is overexpressed .
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary tests indicated that it possesses moderate antibacterial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against selected bacterial strains ranged from 0.5 to 2 μg/mL, indicating promising antimicrobial potential .
- Synergistic Effects : When tested in combination with standard antibiotics like Ciprofloxacin, the compound showed synergistic effects that enhanced the overall antimicrobial efficacy .
Case Studies and Research Findings
Several case studies have evaluated the biological activities of similar compounds within the pyrrolo[1,2-a]pyrazine family:
- Case Study 1 : A derivative of pyrrolo[1,2-a]pyrazine showed significant anti-glioma activity in vitro and was able to induce apoptosis in cancer cells through caspase activation .
- Case Study 2 : Another study highlighted a series of pyrazole derivatives that demonstrated strong inhibitory activity against BRAF(V600E) and EGFR kinases, suggesting that modifications to the core structure can yield compounds with enhanced biological activities .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazine precursors with thiosemicarbazides or chloroacetamide derivatives. Key steps include:
- Cyclocondensation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide in ethanol under reflux (70–80°C) for 12–24 hours .
- Coupling of intermediates with N-(4-methoxyphenyl) substituents via nucleophilic substitution or amidation reactions, often using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) .
- Mass spectrometry (HRMS) : For molecular ion [M+H]+ verification (e.g., m/z ~430–450) .
- X-ray crystallography : Resolves stereochemistry and confirms the pyrrolo-pyrazine core (e.g., bond angles of ~120° for sp² carbons) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Catalyst screening : Triethylamine increases amidation efficiency (yield: 65% → 82%) compared to pyridine .
- Solvent selection : Ethanol outperforms DMF in cyclocondensation due to reduced side-product formation .
- Temperature control : Reflux at 80°C minimizes degradation of heat-sensitive intermediates .
| Parameter | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (Triethylamine) | 10 mol% in DCM | +17% | |
| Solvent (Ethanol) | Reflux, 24 hours | +20% |
Q. How to resolve contradictions between spectroscopic data and computational models?
Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) are addressed by:
- Cross-validation : Using 2D NMR (COSY, HSQC) to confirm proton-proton correlations .
- Crystallographic refinement : Adjusting computational models based on X-ray-derived bond lengths/angles .
- Solvent effect modeling : Incorporating PCM (Polarizable Continuum Model) in DFT calculations to match experimental NMR .
Q. What strategies enhance biological activity through structural modifications?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups : 4-Chlorophenyl enhances target binding affinity (IC50 reduction by 30% vs. unsubstituted analogs) .
- Methoxy positioning : Para-methoxy on phenyl improves metabolic stability (t½ increase from 2h → 6h in hepatic microsomes) .
- Thioamide substitution : Replacing carboxamide with carbothioamide increases kinase inhibition (Ki: 50 nM → 12 nM) .
Q. How to design molecular docking studies for this compound?
Key steps include:
- Protein preparation : Retrieve target PDB files (e.g., EGFR kinase: 1M17) and optimize hydrogen bonding networks .
- Ligand parameterization : Assign partial charges using AM1-BCC or DFT (B3LYP/6-31G*) .
- Validation : Compare docking scores (Glide SP/XP) with experimental IC50 values to refine force fields .
Q. How to address discrepancies between in vitro and in vivo toxicity results?
Mitigation strategies involve:
- Pharmacokinetic profiling : Assess bioavailability (e.g., Cmax and AUC) via LC-MS/MS to identify absorption barriers .
- Metabolite identification : Use HRMS/MS to detect reactive intermediates causing hepatotoxicity in vivo .
- Species-specific modeling : Compare murine vs. human CYP450 metabolism to predict clinical relevance .
Q. How to evaluate stability under varying pH and temperature conditions?
Design accelerated stability studies with:
- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 72 hours .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed carbothioamide at Rt = 3.2 min) .
- Arrhenius modeling : Calculate activation energy (Ea) to predict shelf life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
